molecular formula C21H18ClFO4 B5003024 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B5003024
M. Wt: 388.8 g/mol
InChI Key: VVPSGOTZKOUXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This results in a decrease in the production of second messengers such as diacylglycerol and inositol triphosphate, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular disease, this compound has been shown to reduce platelet aggregation and prevent the formation of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

One advantage of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is its specificity for PC-PLC, which allows for targeted inhibition of this enzyme. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes that are structurally similar to PC-PLC.

Future Directions

There are several potential future directions for research on 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on cancer, inflammation, and cardiovascular disease. Finally, the potential for clinical applications of this compound in the treatment of these diseases should be explored further.

Synthesis Methods

The synthesis of 4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves the reaction of 4-butyl-6-chloro-2H-chromen-2-one with 4-fluorophenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, this compound.

Scientific Research Applications

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has been used extensively in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is involved in a variety of cellular processes, including signal transduction, membrane trafficking, and cell proliferation. By inhibiting PC-PLC, this compound has been shown to have potential applications in cancer research, inflammation, and cardiovascular disease.

properties

IUPAC Name

4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFO4/c1-2-3-4-14-9-21(25)27-19-11-20(17(22)10-16(14)19)26-12-18(24)13-5-7-15(23)8-6-13/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSGOTZKOUXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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